molecular formula C48H69N15O14S2 B12460451 1-[[19-azanyl-7-(2-azanyl-2-oxidanylidene-ethyl)-10-(3-azanyl-3-oxidanylidene-propyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentakis(oxidanylidene)-13-(phenylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicos-4-yl]carbonyl]-N-[1-[(2-azanyl-2-oxidanylide

1-[[19-azanyl-7-(2-azanyl-2-oxidanylidene-ethyl)-10-(3-azanyl-3-oxidanylidene-propyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentakis(oxidanylidene)-13-(phenylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicos-4-yl]carbonyl]-N-[1-[(2-azanyl-2-oxidanylide

Cat. No.: B12460451
M. Wt: 1144.3 g/mol
InChI Key: ZHFGXNMADRRGQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Argipressin monoacetate, also known as arginine vasopressin, is a synthetic analog of the naturally occurring hormone vasopressin. Vasopressin is a nonapeptide hormone produced in the hypothalamus and stored in the posterior pituitary gland. It plays a crucial role in regulating water balance, blood pressure, and various physiological functions. Argipressin monoacetate is primarily used in medical settings to manage conditions such as diabetes insipidus, septic shock, and bleeding esophageal varices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of argipressin monoacetate involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The peptide chain is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The final product is obtained by acetylation of the peptide .

Industrial Production Methods

Industrial production of argipressin monoacetate follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures that the final product meets stringent quality standards required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Argipressin monoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of argipressin monoacetate, as well as analogs with substituted amino acids. These modifications can influence the peptide’s stability, solubility, and biological activity .

Scientific Research Applications

Argipressin monoacetate has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.

    Biology: Investigated for its role in regulating water balance, blood pressure, and stress response.

    Medicine: Employed in the treatment of diabetes insipidus, septic shock, and bleeding esophageal varices. It is also used in research on cardiovascular diseases and kidney function.

    Industry: Utilized in the development of peptide-based therapeutics and diagnostic tools

Mechanism of Action

Argipressin monoacetate exerts its effects by binding to vasopressin receptors (V1, V2, and V3) located in various tissues. The binding of argipressin to V1 receptors on vascular smooth muscle cells induces vasoconstriction, increasing blood pressure. Activation of V2 receptors in the renal collecting ducts promotes water reabsorption, reducing urine output. V3 receptors in the pituitary gland stimulate the release of adrenocorticotropic hormone (ACTH), influencing stress response and cortisol secretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Argipressin Monoacetate

Argipressin monoacetate is unique due to its balanced vasoconstrictive and antidiuretic properties, making it suitable for a variety of medical applications. Its ability to bind to multiple vasopressin receptors allows for versatile therapeutic effects, distinguishing it from other vasopressin analogs .

Properties

Molecular Formula

C48H69N15O14S2

Molecular Weight

1144.3 g/mol

IUPAC Name

acetic acid;1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C46H65N15O12S2.C2H4O2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25;1-2(3)4/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53);1H3,(H,3,4)

InChI Key

ZHFGXNMADRRGQP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

Origin of Product

United States

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